molecular formula C36H60N8O9 B12381783 L-Prolyl-L-tyrosyl-L-leucyl-L-lysyl-L-threonyl-L-lysine CAS No. 286465-27-8

L-Prolyl-L-tyrosyl-L-leucyl-L-lysyl-L-threonyl-L-lysine

Cat. No.: B12381783
CAS No.: 286465-27-8
M. Wt: 748.9 g/mol
InChI Key: LDYMBOJBXKVJLH-CSJNAZMVSA-N
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Description

STAT3-IN-22, negative control, is a synthetic peptide used as a control in experiments involving the signal transducer and activator of transcription 3 (STAT3) pathway. This compound is specifically designed to serve as a negative control, meaning it does not inhibit the STAT3 pathway, allowing researchers to differentiate between specific and non-specific effects in their experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

STAT3-IN-22, negative control, is synthesized using solid-phase peptide synthesis (SPPS). The peptide sequence is Pro-Tyr-Leu-Lys-Thr-Lys (PYLKTK). The synthesis involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of STAT3-IN-22, negative control, follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder form.

Chemical Reactions Analysis

Types of Reactions

STAT3-IN-22, negative control, primarily undergoes peptide bond formation during its synthesis. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its peptide nature.

Common Reagents and Conditions

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

    Cleavage Reagents: Trifluoroacetic acid (TFA), triisopropylsilane (TIS)

    Purification: High-performance liquid chromatography (HPLC)

Major Products

The major product of the synthesis is the STAT3-IN-22, negative control peptide itself. No significant by-products are typically formed if the synthesis and purification are carried out correctly.

Scientific Research Applications

STAT3-IN-22, negative control, is widely used in scientific research to study the STAT3 signaling pathway. Its primary applications include:

Mechanism of Action

As a negative control, STAT3-IN-22 does not inhibit the STAT3 pathway. Instead, it serves as a baseline to compare the effects of STAT3 inhibitors. The STAT3 pathway is involved in various cellular processes, including proliferation, survival, and immune response. By using STAT3-IN-22, researchers can ensure that observed effects are due to specific inhibition of STAT3 and not other non-specific interactions .

Comparison with Similar Compounds

Similar Compounds

    STAT3-IN-1: A potent inhibitor of the STAT3 pathway.

    STAT3-IN-3: Another inhibitor with a different mechanism of action.

    STAT3-IN-5: Known for its high specificity towards STAT3.

Uniqueness

STAT3-IN-22, negative control, is unique because it does not inhibit the STAT3 pathway, making it an essential tool for validating the specificity of STAT3 inhibitors. This characteristic distinguishes it from other STAT3 inhibitors, which actively block the pathway .

Properties

CAS No.

286465-27-8

Molecular Formula

C36H60N8O9

Molecular Weight

748.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C36H60N8O9/c1-21(2)19-28(42-34(50)29(20-23-12-14-24(46)15-13-23)43-31(47)25-11-8-18-39-25)33(49)40-26(9-4-6-16-37)32(48)44-30(22(3)45)35(51)41-27(36(52)53)10-5-7-17-38/h12-15,21-22,25-30,39,45-46H,4-11,16-20,37-38H2,1-3H3,(H,40,49)(H,41,51)(H,42,50)(H,43,47)(H,44,48)(H,52,53)/t22-,25+,26+,27+,28+,29+,30+/m1/s1

InChI Key

LDYMBOJBXKVJLH-CSJNAZMVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2

Origin of Product

United States

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